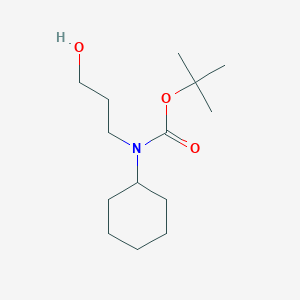

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h12,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUODDDPZDWKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625454 | |

| Record name | tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266690-55-5 | |

| Record name | tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl-(3-hydroxy-propyl)-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate

Introduction: Strategic Importance of Carbamate Moieties in Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug design, prized for its unique physicochemical properties that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. tert-Butyl carbamates (Boc-protected amines) are particularly significant as key intermediates in multi-step organic syntheses. The title compound, tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate, encapsulates features often sought in pharmaceutical leads: a lipophilic cyclohexyl group, a flexible hydroxypropyl linker, and a protected secondary amine. This guide provides a comprehensive, technically-grounded framework for its synthesis, emphasizing the rationale behind methodological choices and ensuring procedural robustness.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule points to a two-step synthetic sequence. The pivotal disconnection is at the carbamate nitrogen, suggesting a Boc-protection of a secondary amino alcohol precursor. This precursor, N-cyclohexyl-3-aminopropanol, can, in turn, be synthesized through the reductive amination of cyclohexanone with 3-amino-1-propanol. This two-step approach is advantageous due to the commercial availability and cost-effectiveness of the starting materials.

Visualizing the Synthetic Pathway

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Key Intermediate: N-cyclohexyl-3-aminopropanol

Mechanistic Considerations: The Reductive Amination Pathway

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds.[1][2] The reaction proceeds in two discrete stages:

-

Imine Formation: The primary amine (3-amino-1-propanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This intermediate then dehydrates to yield a Schiff base, or imine.

-

Reduction: The imine is subsequently reduced to the corresponding secondary amine. While various reducing agents can be employed, sodium borohydride (NaBH₄) is a mild, selective, and cost-effective choice for this transformation.[3][4]

Experimental Protocol: Reductive Amination

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Cyclohexanone | C₆H₁₀O | 98.14 | 9.81 g (10.3 mL) | 1.0 |

| 3-Amino-1-propanol | C₃H₉NO | 75.11 | 7.51 g (7.7 mL) | 1.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 4.54 g | 1.2 |

| Methanol | CH₃OH | 32.04 | 150 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and 3-amino-1-propanol (1.0 eq) in methanol (100 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

-

Quench the reaction by the slow addition of 50 mL of deionized water.

-

Concentrate the mixture in vacuo to remove the bulk of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-cyclohexyl-3-aminopropanol as a colorless to pale yellow oil. The product can be used in the next step without further purification if a high purity of starting materials was used.

Part 2: Boc Protection of N-cyclohexyl-3-aminopropanol

Mechanistic Rationale: Selective N-Acylation

The protection of the secondary amine is achieved via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-cyclohexyl-3-aminopropanol attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, leading to the formation of the desired carbamate and a tert-butoxycarbonyl leaving group which subsequently decomposes to carbon dioxide and tert-butoxide. The presence of a mild base is crucial to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product. The hydroxyl group is significantly less nucleophilic than the secondary amine, ensuring high chemoselectivity for N-protection.

Experimental Protocol: Boc Protection

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| N-cyclohexyl-3-aminopropanol | C₉H₁₉NO | 157.25 | 15.73 g | 1.0 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 24.01 g | 1.1 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 12.6 g | 1.5 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | - |

| Deionized Water | H₂O | 18.02 | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

In a 500 mL Erlenmeyer flask, dissolve the crude N-cyclohexyl-3-aminopropanol (1.0 eq) in dichloromethane (200 mL).

-

To this solution, add a solution of sodium bicarbonate (1.5 eq) in deionized water (100 mL).

-

Stir the biphasic mixture vigorously.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes.

-

Continue to stir the reaction mixture at room temperature for 12-16 hours (overnight).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pure, viscous oil or a low-melting solid.

Data Summary

| Compound | Structure | Molar Mass ( g/mol ) | Expected Yield | Physical Appearance |

| N-cyclohexyl-3-aminopropanol | C₉H₁₉NO | 157.25 | >85% | Colorless to pale yellow oil |

| This compound | C₁₄H₂₇NO₃ | 257.37 | >90% | Viscous oil or low-melting solid |

Conclusion and Outlook

The described two-step synthesis provides a reliable and scalable route to this compound. The protocols are based on well-established and understood chemical transformations, utilizing readily available and inexpensive reagents. For drug development professionals, this synthetic route offers a robust platform for the generation of a key building block, which can be further functionalized at the hydroxyl group to explore structure-activity relationships in various therapeutic programs.

References

-

Reductive Amination. Organic Syntheses. [Link]

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

-

Sodium Borohydride Reduction of Cyclohexanone. Scribd. [Link]

-

What are the production methods of N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS). Suzhou Yacoo Science Co., Ltd. [Link]

-

Reaction of cyclohexanone with NaBH4. Chemistry Online. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate, a versatile building block with significant potential in medicinal chemistry and organic synthesis. By delving into its core chemical properties, reactivity, and applications, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics and complex molecular architectures.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 266690-55-5) belongs to the class of carbamate-protected amino alcohols. This bifunctional molecule incorporates a sterically demanding cyclohexyl group and a reactive primary hydroxyl group, all while the nitrogen atom is masked by the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This unique structural arrangement makes it a valuable intermediate, offering a platform for controlled, sequential chemical transformations.

The Boc protecting group is renowned for its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments, yet it can be cleanly removed under mild acidic conditions.[1][2] This orthogonality is fundamental to its utility in multi-step synthetic campaigns where precise control over reactivity is paramount. The presence of a primary alcohol provides a handle for further functionalization, such as oxidation, esterification, or etherification, while the cyclohexyl moiety can influence the lipophilicity and conformational rigidity of the final molecule, properties of significant interest in drug design.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 266690-55-5 | |

| Molecular Formula | C₁₄H₂₇NO₃ | |

| Molecular Weight | 257.37 g/mol | |

| Boiling Point | 366.1 °C at 760 mmHg | |

| Appearance | Not specified (typically a solid or viscous liquid for similar compounds) | Inferred |

| Solubility | Expected to be soluble in most organic solvents | Inferred |

Synthesis and Purification

The synthesis of this compound is logically achieved through the Boc protection of the corresponding amino alcohol, N-cyclohexyl-3-aminopropan-1-ol. This reaction is a standard and highly efficient method for protecting secondary amines.[3]

Conceptual Synthetic Workflow

The overall synthetic strategy involves two key stages: the synthesis of the precursor N-cyclohexyl-3-aminopropan-1-ol, followed by its protection with di-tert-butyl dicarbonate (Boc₂O).

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of N-cyclohexyl-3-aminopropan-1-ol (Precursor)

A plausible route to the precursor involves the alkylation of cyclohexylamine with a suitable three-carbon synthon, such as 3-chloropropan-1-ol or acrolein followed by reduction. Several methods for the synthesis of N-substituted aminopropanols have been described in the literature.[4]

Step 2: Boc Protection of N-cyclohexyl-3-aminopropan-1-ol

-

Reaction Setup: To a stirred solution of N-cyclohexyl-3-aminopropan-1-ol (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add triethylamine (1.1 equivalents).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three main functional components: the Boc-protected amine, the primary hydroxyl group, and the cyclohexyl ring.

The N-Boc Group: A Stable Yet Removable Shield

The Boc group is stable to a wide array of reagents, including most bases and nucleophiles, which allows for selective chemistry to be performed on the hydroxyl group.[1][5]

-

Deprotection (Acid Lability): The primary mode of reactivity for the Boc group is its cleavage under acidic conditions. Treatment with acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an appropriate solvent efficiently removes the Boc group to reveal the secondary amine.[3] This deprotection is crucial for subsequent steps in a synthetic sequence where the nitrogen's nucleophilicity is required.

Caption: Application of the molecule as a linker in drug conjugates.

Scaffold for Novel Chemical Entities

The cyclohexyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability. The overall structure can serve as a scaffold for the synthesis of new chemical entities, where the hydroxyl and amino functionalities are elaborated to interact with biological targets. Its use as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders has been noted for similar structures. [6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed. [2]It may also cause skin and eye irritation. [7]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [8]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. [9]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and complex organic synthesis. Its bifunctional nature, combined with the reliable and orthogonal properties of the Boc protecting group, provides a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Kumar, A., et al. (2019). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC. [Link]

-

ResearchGate. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved January 17, 2026, from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Methylene carbamate linkers for use with target-drug conjugates.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl (3-hydroxycyclohexyl)carbamate. Retrieved January 17, 2026, from [Link]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved January 17, 2026, from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 17, 2026, from [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved January 17, 2026, from [Link]

-

Agilent. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). Tert-butyl (3-hydroxycyclohexyl)carbamate (C11H21NO3). Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(3-cyclopropyl-3-hydroxypropyl)carbamate (C11H21NO3). Retrieved January 17, 2026, from [Link]

-

Amerigo Scientific. (n.d.). (S)-(−)-2-(Boc-amino)-3-cyclohexyl-1-propanol (90%). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved January 17, 2026, from [Link]

-

University of New Mexico. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved January 17, 2026, from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. Retrieved January 17, 2026, from [Link]

-

ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. [Link]

-

Pengnuo. (n.d.). China N-Cyclohexyl-3-aminopropanesulfonic acid Manufacturer and Supplier. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

-

Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. In StatPearls. Retrieved January 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of (S)-3-cyclohexyl-1-propyn-3-ol. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Process for preparation of cycloalcoyl propanol amines useful as medicine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. genscript.com [genscript.com]

- 3. jk-sci.com [jk-sci.com]

- 4. What are the production methods of N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS) [yacooscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of tert-Butyl Cyclohexyl(3-hydroxypropyl)carbamate

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property. This guide provides an in-depth, methodology-focused exploration of the structural elucidation of tert-butyl cyclohexyl(3-hydroxypropyl)carbamate, a representative N,N-disubstituted carbamate. Addressed to researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the underlying scientific rationale for experimental choices. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting a validated, multi-pronged strategy for structural verification. The protocols and data interpretation frameworks described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of results, which are paramount in the pharmaceutical industry.[1][2][3]

Introduction: The Imperative of Structural Integrity

The journey of a drug candidate from laboratory synthesis to clinical application is underpinned by rigorous analytical characterization. The precise molecular structure dictates its physicochemical properties, pharmacokinetic profile, and pharmacological activity. This compound serves as an excellent model for discussing the analytical challenges presented by multi-functional, non-aromatic molecules. It contains several key structural motifs: a bulky tert-butoxycarbonyl (Boc) protecting group, a stereochemically complex cyclohexyl ring, and a flexible hydroxypropyl chain.

The elucidation of such a structure is not a linear process but an integrated analytical workflow. Each technique provides a unique piece of the structural puzzle, and their collective data build a case for the final structure that is beyond reproach. This guide will detail the logical sequence of analysis, from synthesis to final confirmation.

Visualizing the Target Structure

Before delving into the analysis, it is crucial to visualize the molecular structure .

Caption: 2D structure of this compound.

Synthesis Pathway and Rationale

The logical starting point for any structure elucidation is a plausible synthesis route. A common and efficient method for preparing N,N-disubstituted amines is through reductive amination, followed by protection of the resulting secondary amine.

Synthesis Workflow

The synthesis can be envisioned as a two-step process:

-

Reductive Amination: Cyclohexanone is reacted with 3-amino-1-propanol to form a Schiff base (imine) intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the secondary amine, 3-(cyclohexylamino)propan-1-ol.

-

Boc Protection: The secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base to yield the final carbamate product.[4]

Caption: Two-step synthesis workflow for the target compound.

Experimental Protocol: Synthesis

Materials:

-

Cyclohexanone (1.0 eq)

-

3-Amino-1-propanol (1.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), Anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reductive Amination:

-

To a solution of cyclohexanone in anhydrous DCM, add 3-amino-1-propanol and stir for 30 minutes at room temperature.

-

Cool the mixture to 0 °C and add STAB portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude secondary amine is used directly in the next step.

-

-

Boc Protection:

-

Dissolve the crude 3-(cyclohexylamino)propan-1-ol in DCM.

-

Add triethylamine, followed by the dropwise addition of Boc₂O at 0 °C.[5]

-

Stir the reaction at room temperature for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure title compound.

-

Spectroscopic and Spectrometric Analysis

This section forms the core of the structural proof, where data from multiple orthogonal techniques are integrated.

Logical Elucidation Workflow

The confirmation process follows a logical progression. Mass spectrometry provides the molecular formula, IR spectroscopy identifies the key functional groups present, and NMR spectroscopy provides the detailed atomic connectivity map, confirming the final structure.

Caption: Integrated workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Causality: The first step in identifying an unknown compound is to determine its molecular weight and, by extension, its molecular formula. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Protocol: LC-MS Analysis

-

Sample Prep: Prepare a 1 mg/mL solution of the compound in methanol.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

-

Chromatography:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

-

MS Detection:

-

Mode: ESI Positive

-

Scan Range: 50-500 m/z

-

Data Acquisition: High-resolution, accurate mass.

-

Expected Data and Interpretation:

The molecular formula is C₁₄H₂₇NO₃, with a monoisotopic mass of 257.1991 Da.

| Ion Species | Calculated m/z | Observed m/z (Expected) | Interpretation |

| [M+H]⁺ | 258.2064 | ~258.206 | Protonated molecular ion; confirms molecular weight. |

| [M+Na]⁺ | 280.1883 | ~280.188 | Sodium adduct, common in ESI, further confirms MW. |

| [M-C₄H₈+H]⁺ | 202.1438 | ~202.144 | Loss of isobutylene (56 Da) from the Boc group. |

| [M-Boc+H]⁺ | 158.1539 | ~158.154 | Loss of the entire Boc group (100 Da). |

Table 1: Predicted high-resolution mass spectrometry data for the target compound.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] This allows for a quick confirmation that the key chemical transformations (e.g., formation of the carbamate) have occurred.

Protocol: ATR-IR Spectroscopy

-

Sample Prep: Place a small amount of the purified oil or solid directly onto the diamond crystal of an ATR-IR spectrometer.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, averaging 16 scans for a good signal-to-noise ratio.

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

| ~3400 (broad) | Medium | O-H stretch | Confirms the presence of the hydroxyl group from the propanol moiety. |

| 2930, 2855 | Strong | Aliphatic C-H stretch | Consistent with the numerous sp³ C-H bonds in the cyclohexyl and propyl groups. |

| ~1690 | Strong | C=O stretch (carbamate) | Crucial peak. Confirms the successful formation of the carbamate functional group.[7][8][9][10] |

| ~1450 | Medium | C-H bend | Aliphatic methylene/methine scissoring. |

| ~1160 | Strong | C-N / C-O stretch | Characteristic of the carbamate O=C-N and C-O bonds. |

Table 2: Key expected vibrational frequencies in the IR spectrum.

The absence of a sharp N-H stretch around 3300 cm⁻¹ is also diagnostic, confirming that the nitrogen atom is trisubstituted, as expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure determination, providing a detailed map of the carbon-hydrogen framework. A suite of experiments (¹H, ¹³C, and 2D NMR) is required for full assignment.

Protocol: NMR Analysis

-

Sample Prep: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within the cyclohexyl and propyl chains.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom.

-

Expected Data and Interpretation:

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.65 | t | 2H | -CH₂-OH | Triplet due to coupling with adjacent CH₂, deshielded by the oxygen atom. |

| ~3.5-3.7 | m | 1H | N-CH (cyclohexyl) | Complex multiplet, deshielded by the nitrogen atom. |

| ~3.25 | t | 2H | N-CH₂- | Triplet due to coupling with adjacent CH₂, deshielded by the nitrogen atom. |

| ~1.0-1.8 | m | 12H | Cyclohexyl & -CH₂- | Overlapping complex multiplets for the remaining cyclohexyl and middle propyl protons. |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc) | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |

| (variable) | br s | 1H | -OH | Broad singlet, position is concentration and temperature dependent. |

Table 3: Predicted ¹H NMR chemical shifts and assignments.

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.0 | C=O (carbamate) | Carbonyl carbon in a carbamate environment. |

| ~79.5 | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~60.5 | -CH₂-OH | Carbon bearing the hydroxyl group. |

| ~53-56 | N-CH (cyclohexyl) | Methine carbon attached to nitrogen. |

| ~45-48 | N-CH₂- | Methylene carbon attached to nitrogen. |

| ~25-35 | Cyclohexyl & -CH₂- | Remaining aliphatic carbons of the cyclohexyl and propyl chains. |

| 28.4 | -C(C H₃)₃ (Boc) | Three equivalent methyl carbons of the tert-butyl group. |

Table 4: Predicted ¹³C NMR chemical shifts and assignments.

2D NMR Insights:

-

COSY: Will show a clear correlation path: H -C-N -> N-C-CH ₂ -> H ₂C-C-OH, confirming the propyl chain connectivity. It will also show the complex coupling network within the cyclohexyl ring.

-

HSQC: Will definitively link each proton signal in Table 3 to its corresponding carbon signal in Table 4, removing any ambiguity in assignments. For example, the proton signal at δ ~3.65 ppm will show a cross-peak to the carbon signal at δ ~60.5 ppm.

Method Validation and Trustworthiness

For use in a regulated drug development environment, the analytical methods themselves must be validated to ensure they are fit for purpose.[11][12] This involves demonstrating specificity, linearity, accuracy, precision, and robustness according to guidelines from the International Council for Harmonisation (ICH).[2][13]

-

Specificity: The HPLC method should demonstrate that the peak for the main compound is well-resolved from any synthesis-related impurities or degradation products.

-

Accuracy & Precision: Determined by analyzing samples of known concentration multiple times.

-

Self-Validation: The congruence of data from orthogonal techniques (MS, NMR, IR) serves as a powerful self-validating system. A proposed structure that is consistent with the molecular formula (MS), contains the correct functional groups (IR), and matches the detailed connectivity map (NMR) can be considered unequivocally confirmed.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic power of modern analytical techniques. High-resolution mass spectrometry establishes the molecular formula, infrared spectroscopy provides a rapid check of functional group integrity, and a comprehensive suite of NMR experiments reveals the definitive atomic connectivity. By following a logical workflow and understanding the causality behind each experimental choice, researchers can achieve an unambiguous and defensible structural assignment, a critical milestone in the progression of any new chemical entity within the pharmaceutical pipeline.

References

-

The Advancement of Analytical Techniques in Drug Development and Validation. (2026). Taylor & Francis Online. [Link]

-

Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). MasterControl. [Link]

-

Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733. [Link]

-

Eight Commonly Used Techniques for Drug Analysis. (2021). PharmiWeb.com. [Link]

-

Analytical Methods. (n.d.). Pacific BioLabs. [Link]

-

Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. (2021). Journal of Drug Delivery and Therapeutics, 11(1-s), 154-164. [Link]

-

A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]

-

VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. [Link]

-

Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]

-

Analytical Method Validation Parameters: An Updated Review. (2020). Research Journal of Pharmacy and Technology, 13(6), 2893-2900. [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health (NIH). [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2025). ACS Publications. [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. (2025). PubMed. [Link]

-

THE SPECTROSCOPY, STRUCTURES AND REACTIONS OF DEPROTONATED AROMATIC AMIDES AND THEIR CARBAMATE ADDUCTS. (n.d.). Ohio State University. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. upm-inc.com [upm-inc.com]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 6. pharmiweb.com [pharmiweb.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. isms.illinois.edu [isms.illinois.edu]

- 11. emerypharma.com [emerypharma.com]

- 12. scielo.br [scielo.br]

- 13. globalresearchonline.net [globalresearchonline.net]

A Guide to the Spectroscopic Characterization of tert-Butyl Cyclohexyl(3-hydroxypropyl)carbamate

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate. As a molecule of interest in synthetic chemistry and drug development, its unambiguous structural confirmation is paramount. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it details the methodologies for acquiring and interpreting this data, providing researchers with a robust framework for its analysis. While direct spectroscopic data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds to predict and interpret its spectral characteristics.

Predicted Spectroscopic Signature of this compound

The structure of this compound contains several key functional groups that will give rise to characteristic signals in different spectroscopic analyses. These include the carbamate linkage, the bulky tert-butyl and cyclohexyl groups, a hydroxyl group, and a propyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (9H) | ~1.45 | Singlet | 9H |

| Cyclohexyl (11H) | 1.0 - 2.0 | Multiplets | 11H |

| -N-CH₂- (2H) | ~3.2 | Triplet | 2H |

| -CH₂-CH₂-OH (2H) | ~1.7 | Multiplet | 2H |

| -CH₂-OH (2H) | ~3.6 | Triplet | 2H |

| -OH (1H) | Broad Singlet | 1H | |

| -NH- (if present) | Broad Singlet | 1H |

Note: The carbamate proton (-NH-) may or may not be observed depending on the solvent and concentration.

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃ | ~28.5 |

| tert-Butyl Quaternary C | ~79.5 |

| Cyclohexyl CH, CH₂ | 25 - 55 |

| -N-CH₂- | ~40 |

| -CH₂-CH₂-OH | ~30 |

| -CH₂-OH | ~60 |

| Carbamate C=O | ~156 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| N-H Stretch (Carbamate) | 3400 - 3200 | Moderate |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Carbamate) | 1700 - 1670 | Strong |

| N-H Bend (Carbamate) | 1550 - 1500 | Moderate |

| C-O Stretch (Alcohol) | 1075 - 1000 | Strong |

For comparison, the IR spectrum of tert-butyl N-(3-hydroxypropyl) carbamate shows characteristic peaks for the secondary amide at 1527.0 cm⁻¹ (ν CO-NH) and 1689.6 cm⁻¹ (ν C=O), confirming the presence of the carbamate group[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₄H₂₇NO₃), the expected molecular weight is approximately 257.37 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 258.4.

Experimental Methodology

To obtain high-quality spectroscopic data, adherence to standardized protocols is essential.

NMR Spectroscopy

For a viscous liquid or solid, the attenuated total reflectance (ATR) technique is a convenient alternative to traditional transmission methods, requiring minimal sample preparation.

Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and typically showing a prominent molecular ion peak.

Data Interpretation and Structural Confirmation

A combination of all three spectroscopic techniques is necessary for the unambiguous structural elucidation of this compound.

-

¹H and ¹³C NMR will confirm the carbon-hydrogen framework, including the presence and connectivity of the tert-butyl, cyclohexyl, and 3-hydroxypropyl groups.

-

IR spectroscopy will provide definitive evidence for the presence of the hydroxyl (-OH) and carbamate (-NHCOO-) functional groups.

-

Mass spectrometry will confirm the molecular weight of the compound.

By systematically analyzing the data from each technique and comparing it to the predicted values and data from related compounds, researchers can confidently confirm the structure of their synthesized molecule.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By following the outlined methodologies and principles of data interpretation, researchers and drug development professionals can ensure the structural integrity of this and other novel chemical entities. The synergistic use of NMR, IR, and MS is the cornerstone of modern chemical analysis, providing the necessary evidence for structural confirmation.

References

-

Sigma-Aldrich. tert-Butyl N-(3-hydroxypropyl)carbamate. PubChem. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

Sources

Navigating the Solubility Landscape of tert-Butyl Cyclohexyl(3-hydroxypropyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl cyclohexyl(3-hydroxypropyl)carbamate, a compound of interest in synthetic and medicinal chemistry. Acknowledging the current scarcity of publicly available quantitative solubility data for this specific molecule, this document serves as a foundational resource. It synthesizes known physicochemical properties, leverages data from structurally analogous compounds to inform solubility predictions, and presents a rigorous, field-proven experimental protocol for accurate solubility determination. This guide is designed to empower researchers to generate reliable data, enabling informed decisions in process development, formulation, and reaction optimization.

Introduction: The Critical Role of Solubility

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various systems. For drug development professionals, it is a critical determinant of a drug candidate's bioavailability and subsequent formulation strategies. For synthetic chemists, solubility governs the choice of reaction solvents, purification methods, and overall process efficiency.

This compound (Figure 1) is a carbamate derivative featuring a bulky, nonpolar cyclohexyl group and a hydrophilic 3-hydroxypropyl chain. This amphipathic nature suggests a nuanced solubility profile across different organic solvents. The presence of a hydrogen bond donor (hydroxyl group) and acceptor (carbamate carbonyl) further complicates simple predictions based solely on polarity. This guide provides the necessary theoretical framework and practical tools to elucidate its solubility behavior.

Figure 1: Chemical Structure of this compound

Caption: Structure of the target molecule.

Physicochemical Properties and Solubility Predictions

While direct experimental solubility data for this compound is not widely published, we can infer its likely behavior by examining its known properties and those of structurally related molecules.

Core Physicochemical Data

The following properties for the target compound have been identified:

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇NO₃ | |

| Molecular Weight | 257.37 g/mol | |

| Boiling Point | 366.1°C at 760 mmHg |

Insights from Analogous Compounds

To build a predictive model for solubility, we can analyze the properties of compounds that share key functional moieties.

-

tert-Butyl (3-hydroxycyclohexyl)carbamate: This analog shares the Boc-protected amine and the cyclohexyl ring. Its computed XLogP3 (a measure of lipophilicity) is 1.6.[1] This moderate value suggests some solubility in both nonpolar and polar environments.

-

tert-Butyl N-(3-hydroxypropyl)carbamate: This compound contains the Boc-protected amine and the 3-hydroxypropyl chain. Its computed XLogP3-AA is 0.6, indicating greater hydrophilicity compared to the cyclohexyl analog.[2]

Analysis of Structural Features:

-

Boc Group: The tert-butoxycarbonyl (Boc) group is sterically bulky and nonpolar, contributing to solubility in less polar solvents like ethers and chlorinated hydrocarbons.

-

Cyclohexyl Ring: This saturated hydrocarbon ring is highly nonpolar and will significantly enhance solubility in nonpolar solvents such as hexanes, toluene, and dichloromethane.

-

3-Hydroxypropyl Chain: The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (methanol, ethanol) and to some extent, water. The carbamate linkage itself also contains hydrogen bond acceptors.

Predicted Solubility Trends:

Based on this analysis, the solubility of this compound is expected to follow these general trends:

-

High Solubility: In moderately polar to nonpolar solvents where the large hydrocarbon content can be effectively solvated. Examples include dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.

-

Moderate Solubility: In polar protic solvents like ethanol and methanol, where the hydroxyl and carbamate groups can hydrogen bond, but the large nonpolar moiety hinders extensive solvation.

-

Low to Insoluble: In highly polar solvents like water and highly nonpolar solvents like hexanes. In water, the large, greasy cyclohexyl and Boc groups will dominate, leading to poor solvation. In hexanes, the polar hydroxyl and carbamate groups will prevent effective dissolution.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the lack of published data, experimental determination is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3] The following protocol is a self-validating system designed for accuracy and reproducibility.

Workflow for Solubility Determination

Caption: Shake-Flask Method Workflow.

Step-by-Step Methodology

Materials & Reagents:

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass tubes with PTFE-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

-

Preparation of Solutions:

-

Add an excess amount of this compound to several vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 50-100 mg of solid per 1 mL of solvent.

-

Add a precise volume (e.g., 1.0 or 2.0 mL) of the selected solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical. A preliminary time-course experiment can be run to confirm when equilibrium is reached (i.e., when solubility values no longer increase over time).

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the solid to settle.

-

To ensure complete removal of undissolved solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Pre-saturate the filter by passing a small amount of the solution through it first and discarding the filtrate to avoid loss of analyte due to adsorption.

-

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Gravimetrically dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. A dilution factor of 100x or 1000x is common. Record the exact masses used for the dilution to ensure accuracy.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. The carbamate moiety provides a chromophore suitable for UV detection (typically around 210-220 nm). Analytical methods for carbamates often utilize HPLC.[4][5]

-

Calibration Curve: Prepare a series of calibration standards of known concentrations from a stock solution of the compound. Generate a calibration curve by plotting the peak area against concentration. The curve must have an R² value > 0.999 for reliability.

-

Sample Analysis: Inject the diluted samples onto the HPLC system and record the peak areas.

-

-

Calculation of Solubility:

-

Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × (Mass of diluted solution / Mass of aliquot)

-

-

Report the average solubility and standard deviation from the replicate measurements for each solvent.

-

Data Interpretation and Causality

When presenting the experimentally determined solubility data, it is crucial to explain the underlying intermolecular forces driving the observed results.

| Solvent Class | Example Solvents | Expected Solubility | Rationale (Causality) |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The polar hydroxyl and carbamate groups are poorly solvated, limiting solubility despite favorable solvation of the cyclohexyl and Boc groups. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | High | These solvents offer a balance. Their dipole moments can solvate the polar regions, while their organic character effectively solvates the nonpolar moieties. |

| Polar Protic | Methanol, Ethanol | Moderate | Strong hydrogen bonding with the -OH and carbamate groups is favorable, but the large, nonpolar hydrocarbon structure disrupts the solvent's hydrogen-bonding network, limiting overall solubility. |

| Chlorinated | Dichloromethane (DCM) | High | DCM is an excellent solvent for many organic compounds, capable of solvating both moderately polar and nonpolar regions effectively. |

Conclusion

While a comprehensive public database on the solubility of this compound is currently unavailable, this guide provides the necessary framework for any researcher to generate this critical data. By understanding the contributions of its distinct structural motifs—the nonpolar cyclohexyl and Boc groups and the polar hydroxypropyl chain—one can make reasoned predictions about its behavior. The provided shake-flask protocol represents a robust and validated methodology for obtaining accurate, reproducible thermodynamic solubility data. This information is indispensable for the rational design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.

References

-

PubChem. tert-Butyl (3-hydroxycyclohexyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. National Center for Biotechnology Information. [Link]

-

Crysdot LLC. This compound. [Link]

-

U.S. Geological Survey. Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory - Determination of Selected Carbamate Pesticides in Water by High-Performance Liquid Chromatography. [Link]

-

Basheer, C., et al. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. Journal of Chromatography A, 1216(7), 1081-1086. [Link]

Sources

- 1. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate

Introduction

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate (CAS No. 266690-55-5) is a chemical intermediate whose purity and stability are critical for its successful application in research and drug development.[1][2] This guide provides a comprehensive overview of the factors influencing the stability of this carbamate-containing compound, outlines recommended storage conditions, and details the experimental methodologies required to rigorously assess its degradation profile. Drawing upon established principles of carbamate chemistry and regulatory guidelines for stability testing, this document serves as a vital resource for scientists and professionals handling this compound.[3]

Physicochemical Properties

A foundational understanding of the compound's properties is essential for any stability assessment.

| Property | Value | Source |

| CAS Number | 266690-55-5 | [1][2] |

| Molecular Formula | C14H27NO3 | [1] |

| Molecular Weight | 257.37 g/mol | [1] |

| Appearance | Off-white solid | [4] |

| Melting Point | 105 - 109 °C | [4] |

Core Principles of Carbamate Stability

The stability of this compound is intrinsically linked to the chemical reactivity of its carbamate functional group. Carbamates are esters of carbamic acid and are generally stable compounds under neutral conditions.[5] However, they are susceptible to degradation under various environmental stresses.[6]

The primary degradation pathway for carbamates is the hydrolysis of the ester linkage.[3][6] This reaction can be catalyzed by both acids and bases. The tert-butoxycarbonyl (Boc) protecting group, in particular, is well-known for its lability under acidic conditions, which leads to the cleavage of the carbamate to form an amine, carbon dioxide, and isobutylene.[7] While generally more stable to basic conditions, prolonged exposure to strong bases can also promote hydrolysis.[3][7]

Other potential degradation routes include oxidation, photolysis (degradation by light), and thermolysis (degradation by heat).[3][6][8] Understanding these pathways is crucial for defining appropriate storage and handling procedures and for developing stability-indicating analytical methods.

Recommended Storage and Handling

Based on the available safety data and the known chemistry of carbamates, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound:

-

Temperature: Store in a cool, well-ventilated area.[1][2] While some suppliers suggest room temperature storage, refrigeration at 2-8°C is advisable for long-term storage to minimize the risk of thermal degradation.[9][10]

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture, as hydrolysis is a key degradation pathway.[11] Keep containers tightly sealed when not in use.[9][11][12]

-

Light: Store in a light-resistant container to prevent potential photodegradation.[12][13]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can accelerate degradation.[4][12]

Experimental Workflow for Stability Assessment

To definitively characterize the stability of this compound, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to identify potential degradants and establish degradation pathways.[3] The results of such a study are fundamental for developing and validating a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[3][14]

Caption: General workflow for a forced degradation study.

Step-by-Step Forced Degradation Protocol

The following protocol outlines a typical approach for a forced degradation study, aiming for approximately 5-20% degradation of the parent compound.[3]

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.[3]

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

-

Store the solution at 60°C and analyze samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

-

Store the solution at 60°C and analyze samples at appropriate time intervals.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Store the solid compound in an oven at 80°C.

-

Periodically dissolve a sample in the initial solvent for analysis.

-

-

Photostability Testing:

-

Expose the solid compound and a solution (e.g., in acetonitrile) to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are predicted under stress conditions.

Caption: Predicted degradation pathways under stress conditions.

-

Acid-Catalyzed Hydrolysis: The most likely degradation pathway involves the cleavage of the Boc group to yield cyclohexyl(3-hydroxypropyl)amine, carbon dioxide, and isobutylene.[7]

-

Base-Catalyzed Hydrolysis: Slower hydrolysis of the carbamate ester linkage would also lead to the formation of cyclohexyl(3-hydroxypropyl)amine via an unstable carbamic acid intermediate.[3]

-

Oxidation: The secondary alcohol on the cyclohexyl ring or the propyl chain could be oxidized to a ketone or aldehyde, respectively. The cyclohexyl ring itself could also be a site for oxidation.

-

Thermal and Photolytic Degradation: These conditions may induce complex degradation pathways, including radical-mediated reactions, which would require detailed structural elucidation of the resulting degradants.

Analytical Methodologies for Stability Assessment

A robust analytical method is required to separate the parent compound from all potential degradation products.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity and stability testing of carbamates.[3][14][15]

-

Instrumentation: HPLC system with a UV detector. A mass spectrometer (MS) detector is highly recommended for identifying unknown degradation products.[14]

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[15]

-

Mobile Phase: A gradient elution using water and acetonitrile, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm, where the carbamate may absorb).

-

Method Validation

The chosen analytical method must be validated according to ICH guidelines to demonstrate it is "stability-indicating." This involves proving that the method can accurately measure the concentration of the parent compound without interference from degradants, impurities, or excipients.

Conclusion

While this compound is stable under recommended storage conditions, it is susceptible to degradation, primarily through hydrolysis of the carbamate linkage. The insights provided in this guide underscore the importance of controlled storage—cool, dry, and protected from light and incompatible chemicals. For applications requiring stringent quality control, conducting a comprehensive forced degradation study is imperative to fully understand the stability profile of this compound and to develop a validated, stability-indicating analytical method. This proactive approach ensures the reliability of experimental outcomes and the quality of downstream products.

References

- Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability - Benchchem. (n.d.).

- Safety Data Sheet - Angene Chemical. (2021).

- tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate - Synquest Labs. (n.d.).

- tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate - Apollo Scientific. (2023).

- tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate-SDS-MedChemExpress. (2026).

- tert-Butyl N-(3-hydroxypropyl)-N-methylcarbamate-SDS-MedChemExpress. (2026).

- Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010).

- This compound - BLD Pharmatech. (n.d.).

- Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - Frontiers. (n.d.).

- Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. (2025).

- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate - Benchchem. (n.d.).

- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate - Benchchem. (n.d.).

- tert-Butyl ((1R,3R)-3-hydroxycyclohexyl)carbamate - Achmem. (n.d.).

- behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.).

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. my.ucanr.edu [my.ucanr.edu]

- 6. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. achmem.com [achmem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Biological Activity of Carbamate Derivatives

Introduction: The Carbamate Moiety as a Privileged Scaffold in Medicinal Chemistry

Carbamates, esters of carbamic acid (-NH(CO)O-), represent a cornerstone in modern drug discovery and medicinal chemistry.[1][2][3] Their unique structural feature, an "amide-ester" hybrid, confers a remarkable combination of chemical and proteolytic stability, the ability to permeate cell membranes, and a resemblance to the peptide bond.[1][2] These properties have propelled carbamate derivatives to the forefront of therapeutic agent development, with numerous approved drugs and clinical candidates for a wide array of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and various infections.[1][3][4][5]

The versatility of the carbamate group is a key to its success. By strategically modifying the substituents at the amino and carboxyl termini, medicinal chemists can fine-tune the biological and pharmacokinetic properties of the parent molecule.[1] This adaptability allows the carbamate moiety to serve not only as a critical pharmacophore for direct interaction with biological targets but also as a promoiety in prodrug design to enhance stability and bioavailability.[1][3] This guide provides a comprehensive technical overview of the diverse biological activities of carbamate derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

I. Carbamate Derivatives as Potent Enzyme Inhibitors

The ability of carbamates to act as enzyme inhibitors is one of their most significant and widely exploited biological activities. Their structural similarity to amides and esters allows them to interact with the active sites of various enzymes, often with high affinity and specificity.

A. Cholinesterase Inhibition: A Cornerstone in Alzheimer's Disease Therapy

A primary application of carbamate derivatives is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). In conditions like Alzheimer's disease, where there is a deficit in cholinergic transmission, inhibiting these enzymes increases the levels of ACh in the brain, providing symptomatic relief.[6][7][8]

Mechanism of Action: Pseudo-irreversible Inhibition

Carbamates typically act as pseudo-irreversible inhibitors of cholinesterases.[9][10][11] The inhibition process involves the carbamylation of a serine residue within the enzyme's catalytic triad.[11][12] This covalent modification renders the enzyme inactive. Unlike the effectively irreversible phosphorylation by organophosphates, the carbamylated enzyme can undergo slow hydrolysis, regenerating the active enzyme over time.[10][11]

// Nodes Enzyme [label="Active Cholinesterase\n(with Serine-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamate [label="Carbamate Inhibitor\n(R1-NH-CO-OR2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Enzyme-Inhibitor\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamylatedEnzyme [label="Carbamylated Enzyme\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="Leaving Group\n(R2-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; RegeneratedEnzyme [label="Active Cholinesterase\n(Regenerated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H2O", shape=plaintext, fontcolor="#5F6368"];

// Edges Enzyme -> Complex [label="Binding"]; Carbamate -> Complex; Complex -> CarbamylatedEnzyme [label="Carbamylation of Serine"]; Complex -> Alcohol [style=dashed]; CarbamylatedEnzyme -> RegeneratedEnzyme [label="Slow Hydrolysis", color="#4285F4"]; Water -> CarbamylatedEnzyme [style=invis]; }

Figure 1: Mechanism of Pseudo-irreversible Cholinesterase Inhibition by Carbamates.

Structure-Activity Relationship (SAR) Insights

The efficacy of carbamate-based cholinesterase inhibitors is heavily influenced by their chemical structure. Key SAR observations include:

-

N-Substituents: The nature of the substituents on the nitrogen atom of the carbamate influences the stability and reactivity of the carbamoyl-enzyme intermediate.

-

Leaving Group: The alcoholic or phenolic portion of the carbamate ester acts as the leaving group during carbamylation and plays a crucial role in the initial binding to the enzyme's active site.[11] Aromatic moieties, in particular, can engage in π-π stacking interactions within the active site gorge, enhancing binding affinity.[9]

B. Other Enzyme Targets

Beyond cholinesterases, carbamate derivatives have been investigated as inhibitors of other clinically relevant enzymes, such as:

-

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL): These enzymes are involved in the degradation of endocannabinoids. Carbamate-based inhibitors of FAAH and MAGL are being explored for their potential in treating neuroinflammatory and neurodegenerative diseases.[13][14]

-

Vascular Adhesion Protein-1 (VAP-1): Inhibition of this enzyme is a therapeutic target for diabetic nephropathy, and carbamate derivatives have shown promise in this area.[15]

II. Anticancer Activity of Carbamate Derivatives

The carbamate scaffold is a recurring motif in the design of anticancer agents.[16] Carbamate derivatives can exert their anticancer effects through various mechanisms, including cytotoxicity, cell cycle arrest, and apoptosis induction.[17]

A. Mechanisms of Anticancer Action

-

Cytotoxicity: Many carbamate derivatives exhibit direct cytotoxic effects against a range of human cancer cell lines.[17] For instance, carbamate derivatives of podophyllotoxin have demonstrated potent cytotoxicity against cell lines such as HL-60 (leukemia), A-549 (lung), HeLa (cervical), and HCT-8 (colon).[17]

-

Microtubule Disruption: Some carbamate-based compounds can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

-

Enzyme Inhibition: Carbamates can also target enzymes crucial for cancer cell proliferation and survival, such as topoisomerase-II.[17]

B. Carbamates in Prodrug Strategies for Cancer Therapy

A significant application of carbamates in oncology is in the development of prodrugs.[18] In this approach, a cytotoxic agent is masked with a carbamate group, rendering it inactive. This prodrug is designed to be selectively activated at the tumor site, thereby minimizing systemic toxicity.[18]

// Nodes Prodrug [label="Carbamate Prodrug\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorMicroenvironment [label="Tumor Microenvironment\n(e.g., specific enzymes, pH)", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveDrug [label="Active Cytotoxic Drug", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CancerCell [label="Cancer Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis/Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prodrug -> TumorMicroenvironment [label="Selective Delivery"]; TumorMicroenvironment -> ActiveDrug [label="Activation"]; ActiveDrug -> CancerCell [label="Enters Cell"]; CancerCell -> Apoptosis [label="Induces"]; }

Figure 2: Carbamate-based Prodrug Activation in the Tumor Microenvironment.

C. Quantitative Data on Anticancer Activity

The anticancer potency of carbamate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Steroidal Carbamates | CT26WT (Colon Carcinoma) | 26.8 | [19] |

| Podophyllotoxin Carbamate Derivatives | A-549 (Lung Carcinoma) | Varies (some more potent than etoposide) | [17] |

| 4-Demethylpenclomedine Carbamate Derivatives | U251 (Glioblastoma) | Showed significant in vivo activity | [20] |

III. Antimicrobial and Antifungal Potential

Carbamate derivatives have demonstrated a broad spectrum of activity against various microbial pathogens, including bacteria and fungi.[21][22] The incorporation of a carbamate moiety into existing antimicrobial scaffolds or as a core component of new chemical entities can enhance their potency and pharmacokinetic properties.[22][23]

A. Antibacterial Activity

Carbamate derivatives of natural products and synthetic compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[21][22] For example, certain carbamate derivatives of isatin have displayed good antibacterial activity against E. coli, P. aeruginosa, Bacillus cereus, and S. aureus.[21]

B. Antifungal Activity

The carbamate functional group is a key pharmacophore in many commercial fungicides.[24] Novel N-aryl carbamate derivatives have been synthesized and shown to exhibit broad-spectrum in vitro antifungal activity against various phytopathogenic fungi.[24]

C. Structure-Activity Relationship (SAR) in Antimicrobial Carbamates

Preliminary SAR studies on antifungal N-aryl carbamates have indicated that the presence of electron-withdrawing groups, such as chlorine or bromine atoms, on the N-aryl ring can enhance the antifungal potency.[24]

IV. Experimental Protocols for Biological Activity Screening

The evaluation of the biological activity of novel carbamate derivatives requires a systematic screening approach using validated in vitro assays.